molecular formula C16H26ClNO2 B5004077 1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B5004077
M. Wt: 299.83 g/mol
InChI Key: YUEXNBVOFJSHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a phenoxy group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-8-14(2)10-16(9-13)19-12-15(18)11-17-6-4-3-5-7-17;/h8-10,15,18H,3-7,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEXNBVOFJSHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2CCCCC2)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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